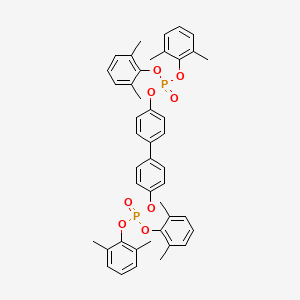
4'-Phenyl-2,3,4,5-tetrachlorobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Phenyl-2,3,4,5-tetrachlorobiphenyl is a polychlorinated biphenyl compound. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 209 individual compounds with varying degrees of chlorination. These compounds are known for their environmental persistence, bioaccumulation, and potential adverse health effects. 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl is one of the many congeners of polychlorinated biphenyls and is characterized by the presence of four chlorine atoms attached to the biphenyl structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl typically involves the chlorination of biphenyl compounds. The process can be carried out using various chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired degree of chlorination.
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl, was historically carried out by the direct chlorination of biphenyl in the presence of a catalyst. The process involved the continuous addition of chlorine gas to a biphenyl solution, with the degree of chlorination controlled by adjusting the reaction time and temperature. due to environmental and health concerns, the production of polychlorinated biphenyls has been banned or severely restricted in many countries.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Phenyl-2,3,4,5-tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reductive dechlorination can occur, leading to the formation of lower chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive dechlorination can be achieved using metal catalysts such as palladium or microbial processes.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Hydroxylated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4’-Phenyl-2,3,4,5-tetrachlorobiphenyl has been studied extensively in scientific research due to its environmental persistence and potential health effects. Some of its applications include:
Environmental Chemistry: Used as a model compound to study the environmental fate and transport of polychlorinated biphenyls.
Toxicology: Investigated for its toxic effects on various organisms, including humans, to understand the health risks associated with polychlorinated biphenyl exposure.
Bioremediation: Studied for its potential to be degraded by microorganisms, which can be used in bioremediation strategies to clean up contaminated sites.
Analytical Chemistry: Used as a standard compound in the development of analytical methods for detecting and quantifying polychlorinated biphenyls in environmental samples.
Wirkmechanismus
The mechanism of action of 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl involves its interaction with cellular components, leading to various biological effects. The compound can bind to the aryl hydrocarbon receptor, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. This binding can lead to the induction of cytochrome P450 enzymes, which are involved in the metabolism of polychlorinated biphenyls. The metabolites formed can further interact with cellular components, leading to oxidative stress, disruption of endocrine function, and other toxic effects.
Vergleich Mit ähnlichen Verbindungen
4’-Phenyl-2,3,4,5-tetrachlorobiphenyl can be compared with other similar polychlorinated biphenyl congeners, such as:
2,3,4,5-Tetrachlorobiphenyl: Similar in structure but lacks the phenyl group at the 4’ position.
3,3’,4,4’-Tetrachlorobiphenyl: Differently substituted, with chlorines at the 3 and 4 positions on both phenyl rings.
2,2’,4,4’-Tetrachlorobiphenyl: Chlorines are substituted at the 2 and 4 positions on both phenyl rings.
The uniqueness of 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl lies in its specific substitution pattern, which influences its chemical reactivity, environmental behavior, and biological effects.
Eigenschaften
CAS-Nummer |
88966-72-7 |
|---|---|
Molekularformel |
C18H10Cl4 |
Molekulargewicht |
368.1 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloro-5-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C18H10Cl4/c19-15-10-14(16(20)18(22)17(15)21)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H |
InChI-Schlüssel |
FJWNIBCKNYIBRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=C3Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
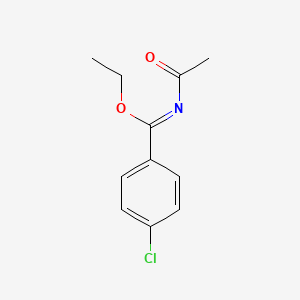
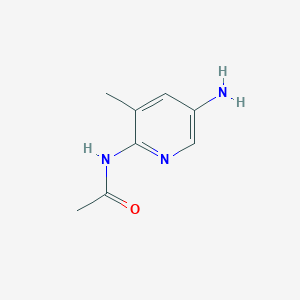
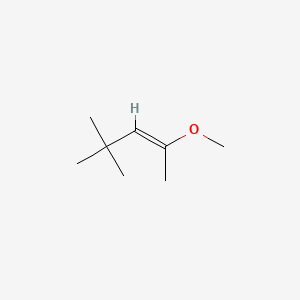

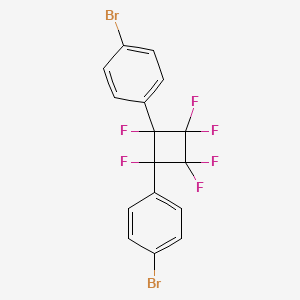
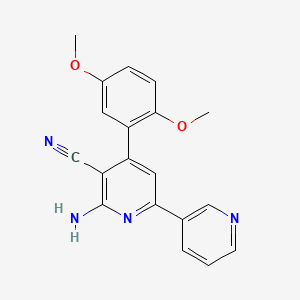
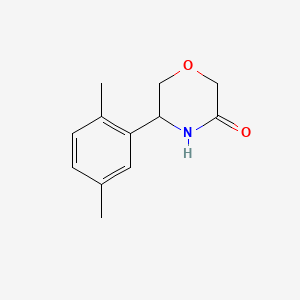
![(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane]](/img/structure/B14175162.png)
![3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol](/img/structure/B14175163.png)
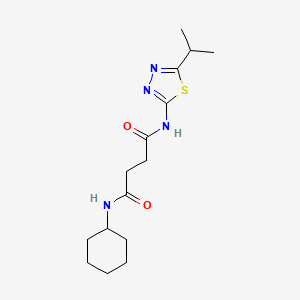
![2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14175190.png)
![1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14175197.png)
